molecular formula C17H13ClO4 B14400130 8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one CAS No. 88503-27-9

8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B14400130
CAS No.: 88503-27-9
M. Wt: 316.7 g/mol
InChI Key: ZSQMPQTVNIORHB-UHFFFAOYSA-N
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Description

8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are oxygen-containing heterocycles. Chromones are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with chloro-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of green chemistry principles such as employing environmentally friendly solvents and catalysts. These methods aim to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromones and their derivatives, which exhibit different biological activities .

Scientific Research Applications

8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes, leading to altered cellular pathways and biological effects. The compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison: 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This chloro group can enhance the compound’s ability to interact with specific molecular targets, making it more potent in certain applications compared to its analogs .

Properties

CAS No.

88503-27-9

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

8-chloro-5,7-dimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C17H13ClO4/c1-20-13-9-14(21-2)16(18)17-15(13)11(19)8-12(22-17)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

ZSQMPQTVNIORHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)Cl)OC

Origin of Product

United States

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